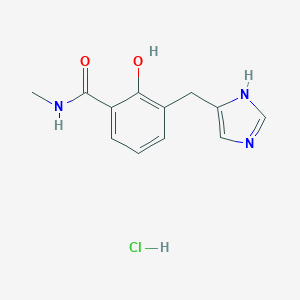

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride

説明

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride is a chemical compound that features a benzamide core with a hydroxyl group at the 2-position, an imidazolylmethyl group at the 3-position, and a methyl group on the nitrogen atom. This compound is often studied for its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride typically involves the Mannich base technique. This method uses a Cu(II) catalyst, specifically Cu(phen)Cl2, which has been found to be more effective than other methods . The reaction conditions often include the use of solvents like ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

化学反応の分析

Types of Reactions

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown efficacy against various bacterial strains, suggesting its role in addressing antibiotic resistance challenges.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases. Its mechanism may involve inhibition of pro-inflammatory cytokines.

Pharmacology

- Target Interaction : The imidazole ring is known to interact with multiple biological targets, including enzymes and receptors. This interaction can lead to inhibition of specific pathways involved in disease processes.

- Drug Development : Ongoing research focuses on the development of formulations that enhance bioavailability and therapeutic efficacy. The compound's structural features allow for modifications that can improve its pharmacokinetic properties.

Material Science

- Catalytic Applications : The compound is explored as a catalyst in various organic reactions due to its ability to facilitate nucleophilic substitutions and other transformations.

- Synthesis of Complex Molecules : It serves as a building block in synthetic organic chemistry, aiding in the creation of more complex molecular architectures for pharmaceuticals and agrochemicals.

Case Studies

Several case studies have highlighted the effectiveness of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride in various applications:

- Antimicrobial Efficacy Study : A study demonstrated that this compound significantly inhibited the growth of resistant bacterial strains, suggesting its potential as a novel antibiotic agent.

- Inflammation Model Research : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain markers, indicating its therapeutic potential in inflammatory diseases.

- Synthetic Pathway Development : Researchers successfully utilized this compound in synthetic pathways to create more complex pharmaceutical agents, showcasing its versatility as a building block in drug design.

作用機序

The mechanism of action of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .

類似化合物との比較

Similar Compounds

Clotrimazole: An antifungal agent with a similar imidazole ring structure.

Miconazole: Another antifungal compound with an imidazole ring.

Celecoxib: An anti-inflammatory drug that also contains an imidazole ring.

Uniqueness

What sets 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride apart from these similar compounds is its specific substitution pattern on the benzamide core and the presence of a hydroxyl group, which may contribute to its unique biological activities and potential therapeutic applications .

生物活性

2-Hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride, also known by its CAS number 127170-74-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₀ClN₃O

- Molecular Weight : 215.65 g/mol

- IUPAC Name : 2-Hydroxy-N-methyl-3-(1H-imidazol-5-ylmethyl)benzamide hydrochloride

This compound features an imidazole ring, which is known for its role in various biological systems and its potential interactions with biological targets.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific enzymes and receptors in cellular pathways. It has shown potential as an inhibitor of certain kinases, which play crucial roles in cell signaling and regulation.

Pharmacological Effects

The compound's pharmacological effects include:

- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation, particularly in leukemia and solid tumor models.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in cellular models.

Case Studies

Several studies have explored the efficacy of this compound:

- In Vitro Cytotoxicity Assays : A study conducted on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxicity against these cells .

- Kinase Inhibition Studies : Research focused on the inhibition of specific kinases associated with cancer progression demonstrated that this compound could inhibit the activity of kinases such as ABL1 and SRC with IC50 values around 30 nM, suggesting a strong potential for therapeutic application in targeted cancer therapies .

Table 1: Biological Activity Summary

| Activity Type | Model | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | Human Cancer Cells | 20 - 50 | |

| Kinase Inhibition | ABL1 Kinase | 0.030 | |

| Anti-inflammatory | Cell Culture Models | N/A |

Discussion

The findings indicate that this compound possesses significant biological activities that warrant further investigation. Its ability to inhibit key kinases suggests potential applications in cancer treatment, particularly in targeting resistant forms of leukemia. Moreover, its anti-inflammatory properties could be beneficial in managing inflammatory diseases.

特性

IUPAC Name |

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-13-12(17)10-4-2-3-8(11(10)16)5-9-6-14-7-15-9;/h2-4,6-7,16H,5H2,1H3,(H,13,17)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRJHJDPDWMSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1O)CC2=CN=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155449 | |

| Record name | Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-N-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127170-74-5 | |

| Record name | Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-N-methyl-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127170745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-N-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。